Fluorocitric acid
Overview
Description
Fluorocitric acid is an organic compound with the chemical formula HOC(CO2H)(CH2CO2H)(CHFCO2H). It is a fluorinated carboxylic acid derived from citric acid by substituting one methylene hydrogen with a fluorine atom. The appropriate anion is called fluorocitrate. Fluorocitrate is formed in two steps from fluoroacetate. Fluoroacetate is first converted to fluoroacetyl-CoA by acetyl-CoA synthetase in the mitochondria. Then, fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a step catalyzed by citrate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocitric acid can be synthesized by reacting citric acid with fluoride. One method involves the condensation of ethyl fluoroacetate with ethyl oxalate in the presence of sodium ethoxide to form ethyl fluoroxalacetate. This intermediate is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Fluorocitric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluorocitrate.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Fluorocitrate is the primary product.
Substitution: Depending on the substituent, various fluorinated derivatives of citric acid can be formed.
Scientific Research Applications
Fluorocitric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Medicine: Research on this compound’s toxicity and its potential use in developing treatments for certain diseases is ongoing.
Mechanism of Action
Fluorocitric acid exerts its effects by inhibiting the enzyme aconitase in the citric acid cycle. This inhibition occurs because fluorocitrate, the metabolite of this compound, acts as a “suicide” substrate for aconitase. The enzyme binds to fluorocitrate, but instead of catalyzing a reaction, it becomes irreversibly inhibited, leading to a halt in the citric acid cycle .
Comparison with Similar Compounds
Citric Acid: The parent compound from which fluorocitric acid is derived.
Fluoroacetic Acid: A precursor in the synthesis of this compound.
Fluoropyruvic Acid: Another fluorinated carboxylic acid with similar properties.
Uniqueness: this compound is unique due to its specific inhibitory effect on aconitase, which is not observed with other similar compounds. This property makes it a valuable tool in biochemical research for studying the citric acid cycle and related metabolic pathways .
Properties
IUPAC Name |
1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXLYHAWEBCTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14466-42-3 (unspecified hydrochloride salt) | |
Record name | Fluorocitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80957104 | |
Record name | Fluorocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-89-1 | |
Record name | Fluorocitric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorocitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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